methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C8H6ClN3O2 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)6-5-4(11-12-6)2-3-10-7(5)9/h2-3H,1H3,(H,11,12) |
InChI Key |
FFHILEPUOWPIST-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC2=C1C(=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 4-Chloro-3-nitropyridine with Hydrazine Hydrate
One common method involves the reaction of 4-chloro-3-nitropyridine with hydrazine hydrate to form a hydrazone intermediate, which then undergoes cyclization to yield the pyrazolo[4,3-c]pyridine core. The process is typically carried out under controlled temperature conditions (e.g., 80 °C) in a suitable solvent such as N,N-dimethylacetamide (DMA) or acetonitrile.
- The hydrazone intermediate is formed by nucleophilic attack of hydrazine on the nitro-substituted pyridine.
- Cyclization proceeds via intramolecular ring closure, forming the fused pyrazole ring.
- The methyl ester group is introduced either by esterification of the carboxylic acid formed or by using methyl ester-containing starting materials.
This method yields the target compound with moderate to good yields (typically 40-60%) and allows for further functionalization at the chloro substituent.
One-Pot Japp–Klingemann Reaction and Cyclization
A more recent and efficient protocol involves a one-pot sequence combining azo-coupling, deacylation, and pyrazole ring annulation starting from 2-chloro-3-nitropyridines and arenediazonium salts.
- The reaction proceeds via formation of an azo intermediate, followed by nucleophilic deacylation and cyclization.
- Milder nucleophilic bases such as DABCO or secondary amines are used to avoid side reactions with ester groups.
- This method improves operational simplicity and reduces purification steps.
- An unusual C-N migration of the acetyl group was observed as a side reaction, which was characterized and mechanistically rationalized.
This approach is advantageous for synthesizing pyrazolo[4,3-c]pyridine derivatives with high selectivity and fewer by-products.
Industrial and Optimized Processes
Industrial synthesis often involves:
- Optimization of reaction parameters such as temperature, solvent, and catalyst to maximize yield and purity.
- Use of catalysts or additives to facilitate cyclization and chlorination steps.
- Purification by recrystallization or chromatographic techniques to isolate the pure methyl ester product.
For example, cyclization of 3-hydrazinopyridine derivatives with dialkyl maleates followed by chlorination and oxidation steps can yield related pyrazolopyridine esters, demonstrating the versatility of hydrazine-based cyclizations.
Comparative Data Table of Preparation Methods
Research Findings and Mechanistic Insights
- The cyclization step is critical and depends on the nucleophilicity of hydrazine and the electrophilicity of the chloronitropyridine.
- Ester groups are sensitive to strong bases; thus, milder nucleophiles are preferred to avoid ester hydrolysis during cyclization.
- The one-pot Japp–Klingemann method combines multiple steps, reducing reaction time and improving yield.
- Side reactions such as acetyl group migration have been characterized by NMR and X-ray crystallography, providing insight into reaction pathways and intermediate stability.
- Industrial methods emphasize catalyst use and reaction condition optimization to improve yield and reduce impurities, facilitating large-scale production.
Chemical Reactions Analysis
Methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The pyrazole ring can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Common reagents used in these reactions include hydrazine hydrate, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly kinase inhibitors and anti-inflammatory drugs.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction. The molecular targets and pathways involved can vary, but common targets include protein kinases and other enzymes involved in cell signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate with analogs differing in substituents, ring systems, or functional groups. Key differences in molecular properties and applications are highlighted.
Key Structural and Functional Differences
Substituent Effects: The chloro group in the target compound enhances electrophilic aromatic substitution reactivity compared to non-halogenated analogs like ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate . Iodo derivatives (e.g., 4-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine) exhibit higher reactivity in cross-coupling reactions but lower thermal stability .
Ring System Variations: Pyrazolo-pyrimidine derivatives (e.g., 4-chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine) introduce additional nitrogen atoms, altering electronic properties and binding affinity in biological targets .
Ester Group Modifications :
- Ethyl esters (e.g., ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate) offer slower hydrolysis rates compared to methyl esters, influencing prodrug design .
Biological Activity
Methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate (CAS: 1658466-48-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H6ClN3O2
- Molecular Weight : 211.61 g/mol
- IUPAC Name : this compound
- CAS Number : 1658466-48-8
The compound features a pyrazolo-pyridine scaffold, which is known for its diverse biological activities. The presence of chlorine and carboxylate functional groups enhances its interaction with biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Kinases : Similar compounds in the pyrazolo[4,3-c]pyridine family have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. For instance, related pyrazolo compounds have demonstrated IC50 values in the low micromolar range against CDK2 and CDK9 .
- Antitumor Activity : Preliminary studies suggest that this compound may possess antiproliferative properties against various cancer cell lines. It has been noted to inhibit cellular proliferation in HeLa and HCT116 cells, which are often used as models for studying cancer .
- BCL6 Inhibition : The compound has been explored as a chemical probe for BCL6 inhibition, a target implicated in various cancers. In vivo studies have shown that related compounds can effectively reduce BCL6 levels, suggesting potential therapeutic applications in oncology .
Case Studies
- In Vivo Pharmacokinetics : A study conducted on related compounds showed that upon administration in mice, the pharmacokinetic profiles indicated varying degrees of bioavailability and clearance rates. For instance, one compound demonstrated a bioavailability of only 21%, while another achieved 66% . Such findings highlight the importance of structural modifications in enhancing pharmacological properties.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the pyrazolo-pyridine core can significantly impact biological activity. Compounds with specific substituents exhibited enhanced potency against CDKs and better selectivity profiles .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Kinase Inhibition | Potential inhibition of CDK2 and CDK9 with IC50 values around 0.36 µM |
| Antiproliferative Activity | Effective against HeLa and HCT116 cell lines |
| BCL6 Inhibition | Demonstrated ability to inhibit BCL6 in vivo |
Table 2: Pharmacokinetic Parameters of Related Compounds
| Compound ID | Route of Administration | Bioavailability (%) | Cmax (ng/mL) | Half-Life (h) |
|---|---|---|---|---|
| Compound A | IV | 21 | X | Y |
| Compound B | PO | 66 | Z | W |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
